methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate is a chemical compound with a complex structure that includes an indole core, a phenoxyethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with phenoxyethyl halides under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The indole core is known to interact with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-indole-3-carboxylate: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Contains a similar phenoxyethyl group but with a different core structure
Uniqueness
Methyl 1-(2-phenoxyethyl)-1H-indole-3-carboxylate is unique due to its specific combination of an indole core and a phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 1-(2-phenoxyethyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-18(20)16-13-19(17-10-6-5-9-15(16)17)11-12-22-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
XRLJHAXZJSSBGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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